molecular formula C9H8S B081002 4-Methylbenzo[b]thiophene CAS No. 14315-11-8

4-Methylbenzo[b]thiophene

Cat. No. B081002
CAS RN: 14315-11-8
M. Wt: 148.23 g/mol
InChI Key: RPKWIZPGQZKQKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methylbenzo[b]thiophene and related compounds involves various methods, including palladium-catalyzed carbon-sulfur bond formation using Na2S2O3 as the sulfur source. This approach allows for the efficient and convenient synthesis of diverse 2-aminobenzo[b]thiophenes, showcasing the versatility in creating benzo[b]thiophene scaffolds (Hou, He, & Yang, 2014).

Molecular Structure Analysis

The molecular structure of 4-Methylbenzo[b]thiophene derivatives has been characterized through various techniques such as FT-IR, Raman, NMR, mass spectrometry, and X-ray single crystal diffraction. These studies have provided detailed insights into the structural and conformational properties of these compounds, highlighting their stability and potential for further modification (Qiao et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 4-Methylbenzo[b]thiophene includes its participation in substitution reactions, which have been extensively explored. These reactions include formylation, bromination, nitration, and Claisen rearrangement among others, demonstrating the compound's versatility in chemical synthesis (Clarke, Scrowston, & Sutton, 1973).

Physical Properties Analysis

While specific studies on the physical properties of 4-Methylbenzo[b]thiophene were not directly found, the analysis of its derivatives and related compounds provides valuable information on their melting points, solubility, and stability, which are crucial for understanding their behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties of 4-Methylbenzo[b]thiophene derivatives include their ability to undergo various reactions such as Ullmann coupling, demonstrating their functionality in organic synthesis. These reactions enable the synthesis of functionalized 2-aminobenzo[b]thiophenes at room temperature, further expanding the utility of these compounds in chemical research and development (Janni, Thirupathi, Arora, & Peruncheralathan, 2017).

Future Directions

The future research directions for 4-Methylbenzo[b]thiophene and its derivatives are likely to continue focusing on their potential applications in various fields, including medicinal chemistry, material science, and organic synthesis . Further optimization of the synthesis methods and exploration of their biological activities could also be areas of future research .

properties

IUPAC Name

4-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8S/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKWIZPGQZKQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CSC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162325
Record name Benzo(b)thiophene, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzo[b]thiophene

CAS RN

14315-11-8
Record name Benzo(b)thiophene, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZO(B)THIOPHENE, 4-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32573KN5YU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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